4-(4-Acetylphenyl)-2-chlorobenzoic acid
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Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Biodegradation and Environmental Detoxification Studies have highlighted the biodegradation pathways of chlorinated biphenyl compounds, with 4-(4-Acetylphenyl)-2-chlorobenzoic acid being a significant intermediate product. Microbial strains such as Achromobacter sp., Bacillus brevis, and Lysinibacillus macrolides have been identified to degrade chlorinated biphenyls, producing 4-chlorobenzoic acid as a major metabolic product. This process is crucial for detoxifying environmental pollutants and offers insights into microbial degradation mechanisms of toxic compounds (Massé et al., 1984), (Samadi et al., 2020).
Synthesis of Pharmaceutical Compounds The compound serves as a precursor in synthesizing various pharmaceutical derivatives. Notably, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives has been documented, starting from 4-chlorobenzoic acid. These compounds exhibit significant antiviral activity, demonstrating the compound’s role in developing therapeutic agents (Chen et al., 2010).
Photodegradation Studies Research on the photodegradation of chlorobenzoic acids has shown that ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen, producing hydroxybenzoic acids and benzoic acid. This finding is essential for understanding the environmental fate of chlorinated organic compounds and their degradation under sunlight (Crosby & Leitis, 1969).
Molecular Structure and Properties Analysis Studies involving 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, a related compound, have provided insights into molecular structure, hyperpolarizability, and charge transfer mechanisms. These findings are crucial for understanding the electronic properties and reactivity profiles of related chemical compounds (Raju et al., 2015).
Antimicrobial Properties Research on arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment indicates potential antimicrobial properties. Synthesized compounds have demonstrated antibacterial and antifungal activity, which is significant for developing new antimicrobial agents (Baranovskyi et al., 2018).
Safety And Hazards
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Future Directions
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properties
IUPAC Name |
4-(4-acetylphenyl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO3/c1-9(17)10-2-4-11(5-3-10)12-6-7-13(15(18)19)14(16)8-12/h2-8H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETBZAAXXXTMFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689784 |
Source
|
Record name | 4'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Acetylphenyl)-2-chlorobenzoic acid | |
CAS RN |
1261938-19-5 |
Source
|
Record name | 4'-Acetyl-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10689784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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